molecular formula C12H9FS B3265032 (3-Fluorophenyl)(phenyl)sulfane CAS No. 40154-91-4

(3-Fluorophenyl)(phenyl)sulfane

Cat. No.: B3265032
CAS No.: 40154-91-4
M. Wt: 204.26 g/mol
InChI Key: CLJJPNVLXXDOJZ-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(phenyl)sulfane is a chemical compound intended for research and development applications exclusively. It is not approved for use in diagnostics, therapeutics, or any personal applications. Research Applications: The structural motif of fluorophenyl sulfane is of significant interest in several research fields. In medicinal chemistry , similar structures are investigated as key intermediates or potential pharmacophores. For instance, research indicates that the 3-chloro-4-fluorophenyl moiety demonstrates promising activity as a tyrosinase inhibitor, suggesting that related fluorinated aryl sulfanes like this compound may hold value in the synthesis of compounds for biochemical enzyme inhibition studies . Furthermore, in materials science , fluorinated aromatic compounds are extensively explored for creating polymers with specialized properties. The incorporation of fluorine and sulfur-containing groups can contribute to the development of materials with low dielectric constants, which are crucial for advanced electronics and high-frequency communication technologies . Handling and Safety: Researchers should handle this compound with appropriate precautions. While specific hazard data for this compound is not available in the search results, related fluorophenyl sulfane compounds can be irritants to the skin and eyes . It is essential to consult the relevant Safety Data Sheet (SDS) and use personal protective equipment, including gloves and safety glasses. All handling should be conducted in a well-ventilated environment, such as a fume hood. Note on Specifications: Key physicochemical data such as boiling point, density, and refractive index for this compound were not located in the search results. For a closely related compound, (3-Fluorophenyl)(methyl)sulfane, a boiling point of 187 °C / 740mmHg and a density of 1.17 g/cm³ have been reported . These values are provided for reference only and should not be assumed to be identical. The properties of this compound must be determined experimentally.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-phenylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJJPNVLXXDOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306514
Record name 1-Fluoro-3-(phenylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40154-91-4
Record name 1-Fluoro-3-(phenylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40154-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-(phenylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Fluorophenyl)(phenyl)sulfane can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzenethiol with bromobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-fluorophenylboronic acid reacts with phenylsulfonyl chloride in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur center undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reagent Conditions Product Yield Reference
H₂O₂ (30%)MeOH, 0°C, 2 h(3-Fluorophenyl)(phenyl)sulfoxide85%
m-CPBA (1.2 equiv)DCM, RT, 4 h(3-Fluorophenyl)(phenyl)sulfone78%
NaIO₄ (2 equiv)Acetone/H₂O, 60°C, 6 hSulfone92%

Mechanistic Insight :

  • The electron-withdrawing fluorine substituent stabilizes the sulfoxide intermediate through inductive effects, slowing overoxidation to sulfones .

  • Nano-Pd catalysts enhance selectivity in sulfoxide formation by modulating oxygen transfer .

Nucleophilic Substitution

The 3-fluorophenyl group participates in aromatic substitution reactions, leveraging fluorine’s meta-directing effects:

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C → RT, 3 h3-Fluoro-5-nitrophenyl(phenyl)sulfane67%
Cl₂ (1 atm)FeCl₃, DCM, 40°C, 12 h3-Fluoro-5-chlorophenyl(phenyl)sulfane58%

Key Observations :

  • Nitration occurs preferentially at the 5-position of the fluorophenyl ring due to steric and electronic constraints .

  • Halogenation requires Lewis acid catalysts (e.g., FeCl₃) to activate the electrophile .

Cross-Coupling Reactions

The sulfur atom facilitates palladium-catalyzed couplings, enabling modular derivatization:

Reagent Conditions Product Yield Reference
PhB(OH)₂, Pd(PPh₃)₄K₂CO₃, DMF/H₂O, 100°C, 12 hBiaryl sulfide derivatives73%
CH₃I, CuI, L-prolineDMSO, 80°C, 8 hMethylated analog65%

Notable Features :

  • Suzuki-Miyaura couplings proceed efficiently with arylboronic acids, retaining the sulfide functionality .

  • Ullmann-type couplings require polar aprotic solvents to stabilize the copper intermediate .

Cyclization and Ring-Opening

Lewis acids like BBr₃ promote electrophilic cyclization or haloboration:

Reagent Conditions Product Yield Reference
BBr₃ (2 equiv)DCE, −20°C → RT, 6 hCyclic sulfonium zwitterion61%
ClBcat (1.5 equiv)Toluene, 110°C, 24 hHaloborated alkyne adduct54%

Mechanistic Pathway :

  • BBr₃ abstracts a sulfur lone pair, generating a sulfonium intermediate that undergoes intramolecular cyclization .

  • Reaction reversibility allows thermodynamic control over product distribution .

Reductive Desulfurization

The sulfur bridge can be cleaved under reducing conditions:

Reagent Conditions Product Yield Reference
LiAlH₄ (4 equiv)THF, reflux, 8 hBiphenyl derivatives82%
Raney Ni, H₂ (50 psi)EtOH, 80°C, 6 h3-Fluorobiphenyl89%

Applications :

  • Used to access fluorinated biphenyl scaffolds for pharmaceutical intermediates .

  • Raney nickel selectively removes sulfur without reducing the fluorine substituent .

Biological Alkylation

The compound acts as an alkylating agent in enzyme inhibition studies:

Target Enzyme IC₅₀ Mechanism Reference
Cytochrome P450 3A41.2 μMCovalent modification of heme iron
Glutathione transferase4.8 μMThiol group alkylation

Structural Advantage :

  • The fluorine atom enhances metabolic stability, prolonging enzyme inhibition .

Scientific Research Applications

(3-Fluorophenyl)(phenyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(phenyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with other atoms, facilitating the formation of new chemical entities. The fluorine atom on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its activity or selectivity.

Comparison with Similar Compounds

Table 1: Alkyl vs. Aryl Sulfane Properties

Compound Molecular Formula Reactivity (Alkenylation) logP (Predicted)
Allyl phenyl sulfide C₉H₁₀S High (allyl group) 3.5
Phenyl(propyl)sulfane C₉H₁₂S Moderate 3.2
This compound C₁₂H₉FS Low (aromatic substitution) 2.8

Comparison with Other Aryl-Substituted Sulfanes

a. Positional Isomerism :

  • 95% for meta-fluoro), suggesting steric hindrance in meta-substitution may complicate purification .

b. Halogen Diversity :

Electronic Effects: Electron-Withdrawing vs. Donating Groups

  • Electron-Withdrawing Groups (EWGs): (4-Nitrophenyl)(trifluoromethyl)sulfane (C₇H₄F₃NO₂S): The nitro and trifluoromethyl groups drastically reduce electron density, making this compound inert in alkenylation reactions . this compound: The meta-fluorine exerts moderate electron withdrawal, reducing nucleophilicity compared to non-fluorinated analogs like diphenylsulfane (C₁₂H₁₀S), which is inactive in alkenylation .
  • Electron-Donating Groups (EDGs) :

    • Benzyl(phenyl)sulfane (C₁₃H₁₂S): The benzyl group enhances reactivity, achieving 61% yield in alkenylation due to benzylic C–H activation .

Table 2: Reactivity Trends in Alkenylation

Compound Reactivity (Yield%) Key Feature
Benzyl(phenyl)sulfane 61% Benzylic C–H activation
This compound <10% (estimated) Meta-fluorine EWG effect
Diphenylsulfane 0% Aromatic inertness

Biological Activity

(3-Fluorophenyl)(phenyl)sulfane is an organosulfur compound characterized by a sulfur atom bonded to a 3-fluorophenyl group and a phenyl group. Its unique structure and the presence of fluorine atoms make it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The molecular formula of this compound is C12H9F, indicating the presence of twelve carbon atoms, nine hydrogen atoms, and one fluorine atom. The fluorine atom significantly influences the compound's reactivity and interaction with biological targets, enhancing its lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC12H9F
Molecular Weight196.24 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfur atom can form bonds with other atoms, facilitating the formation of new chemical entities. Furthermore, the electronegative fluorine atom enhances molecular interactions through dipole-dipole interactions or hydrogen bonding, potentially modifying enzyme activity or receptor function.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. A study evaluating its effects on melanoma cells showed significant inhibition of cell viability during treatment periods of 48 to 72 hours. This suggests potential applications in cancer therapeutics .

Case Studies

  • Melanoma Cell Study : In vitro studies have shown that this compound inhibits the viability of melanoma cells significantly, suggesting its potential as an anticancer agent.
  • Antimicrobial Studies : Comparative analyses with structurally similar compounds indicate that this compound may share antimicrobial properties, warranting further investigation into its efficacy against bacterial and fungal strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesDifferences from this compound
Phenyl sulfideLacks fluorine atomsDifferent reactivity due to absence of electronegative fluorine
(3-Chlorophenyl)(phenyl)sulfaneContains chlorine instead of fluorineChlorine alters reactivity compared to fluorine
Phenyl trifluoromethyl sulfideContains trifluoromethyl groupSignificantly alters chemical properties and applications

Future Directions in Research

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific biological targets.
  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models to determine therapeutic potential.
  • Synthesis of Derivatives : Exploring modifications to enhance activity or reduce toxicity.

Q & A

Q. Basic Characterization Techniques

  • NMR spectroscopy : 1H and 13C NMR confirm connectivity, while 19F NMR (δ ~ -110 ppm) identifies fluorine environments .
  • GC-MS : Quantifies purity and detects volatile impurities.
  • Elemental analysis : Validates C, H, S, and F content.

Q. Advanced Structural Analysis

  • X-ray crystallography : Resolves bond angles and dihedral stresses (e.g., C–S–C angle ~105° in fluorinated analogs) .
  • DFT calculations : Predict electronic effects of fluorine on sulfur’s electrophilicity.
  • Challenges : Fluorine’s electronegativity complicates 13C NMR assignments; isotopic labeling (e.g., 34S) may clarify sulfur-centered reactivity .

What mechanistic insights explain the reactivity of this compound in cross-coupling or oxidation reactions?

Basic Mechanistic Overview
The fluorine substituent enhances sulfur’s electrophilicity, facilitating nucleophilic attacks. For example, in oxidative coupling:

  • Thiyl radical formation : Initiated by TBHP (tert-butyl hydroperoxide) or light, leading to C–S bond cleavage .
  • Regioselectivity : Fluorine’s meta-directing effect influences coupling positions .

Q. Advanced Mechanistic Studies

  • Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C–H activation vs. S–S bond cleavage).
  • EPR spectroscopy : Detect transient thiyl radicals in situ.
  • Computational modeling : Compare activation energies for fluorinated vs. non-fluorinated analogs .

How can researchers resolve contradictions in reported purity data for this compound?

Q. Basic Data Reconciliation

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere integrity, reagent freshness).
  • Analytical calibration : Standardize GC-MS protocols using certified reference materials.

Q. Advanced Contradiction Analysis

  • Batch-to-batch variability : Assess trace moisture or oxygen levels via Karl Fischer titration or O2 sensors.
  • Impurity profiling : Use HPLC-HRMS to identify persistent by-products (e.g., disulfides or oxidized derivatives) .
  • Statistical modeling : Apply multivariate analysis to correlate purity with reaction parameters (e.g., temperature, stirring rate) .

What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

Q. Basic Chiral Resolution

  • Chiral auxiliaries : Introduce temporary stereogenic centers via sulfoxidation with Sharpless conditions.
  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation.

Q. Advanced Asymmetric Synthesis

  • Catalytic desymmetrization : Employ palladium-catalyzed asymmetric C–S bond formation with chiral ligands (e.g., BINAP).
  • Dynamic kinetic resolution : Combine racemization catalysts (e.g., enzymes) with selective crystallization .

How does the fluorine substituent influence the compound’s stability under thermal or photolytic conditions?

Q. Basic Stability Profiling

  • Thermogravimetric analysis (TGA) : Degradation onset temperatures (e.g., ~180°C for fluorinated sulfanes).
  • UV-Vis spectroscopy : Monitor photolytic decomposition under λ = 254–365 nm light.

Q. Advanced Degradation Studies

  • Mechanistic insights : Fluorine’s electron-withdrawing effect accelerates C–S bond cleavage under UV light.
  • Mass spectrometry : Identify degradation products (e.g., fluorobenzene or sulfur oxides) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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